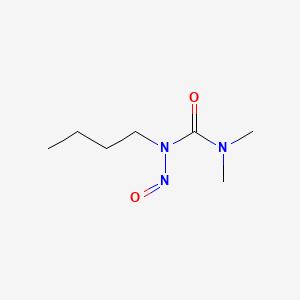
1-Butyl-3,3-dimethyl-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Butyl-3,3-dimethyl-1-nitrosourea, also known as this compound, is a useful research compound. Its molecular formula is C7H15N3O2 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carcinogenic Studies
1-Butyl-3,3-dimethyl-1-nitrosourea is primarily used in carcinogenicity studies. It has been shown to induce tumors in various animal models, making it a valuable tool for understanding cancer mechanisms. For instance, studies have demonstrated its effectiveness in inducing mammary tumors in female Sprague-Dawley rats when administered in drinking water .
Mechanistic Insights into Cancer
Research involving this compound has provided insights into the mechanisms of carcinogenesis. The compound's ability to form DNA adducts leads to mutations that can initiate tumorigenesis. A study highlighted its role in altering metabolic pathways associated with cancer progression .
Pharmacological Research
In pharmacology, this compound is utilized to investigate drug interactions and the effects of potential therapeutic agents on cancer cells. Its application in testing new anticancer drugs allows researchers to evaluate efficacy and safety profiles.
Toxicological Assessments
The compound is also significant in toxicology for assessing the risk associated with nitrosamine exposure. Studies have focused on understanding dose-response relationships and the long-term effects of nitrosamines on human health .
Case Study 1: Induction of Tumors
A pivotal study published in Cancer Research examined the tumor-inducing potential of this compound in rodent models. The findings indicated a strong correlation between dosage and tumor incidence, particularly in mammary tissues .
Case Study 2: Metabolic Pathway Analysis
Another study explored how exposure to this compound affects metabolic pathways linked to cancer development. The research utilized plasma metabolomics to identify biomarkers associated with breast cancer risk, providing evidence of early-life susceptibility to carcinogens like nitrosamines .
Data Summary Table
| Study Focus | Findings |
|---|---|
| Tumor Induction | Significant tumor formation in rodent models |
| Mechanistic Insights | DNA adduct formation leading to mutations |
| Pharmacological Effects | Evaluation of new anticancer drugs against cancer cells |
| Toxicological Risk Assessment | Long-term health impacts of nitrosamine exposure |
Properties
CAS No. |
56654-53-6 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-butyl-3,3-dimethyl-1-nitrosourea |
InChI |
InChI=1S/C7H15N3O2/c1-4-5-6-10(8-12)7(11)9(2)3/h4-6H2,1-3H3 |
InChI Key |
PRGVZPQYBQXJOV-UHFFFAOYSA-N |
SMILES |
CCCCN(C(=O)N(C)C)N=O |
Canonical SMILES |
CCCCN(C(=O)N(C)C)N=O |
Key on ui other cas no. |
56654-53-6 |
Synonyms |
1-butyl-3,3-dimethyl-1-nitrosourea N-butyl-N',N'-dimethyl-N-nitrosourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















